![molecular formula C14H12N4O2 B1385243 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 956576-87-7](/img/structure/B1385243.png)
7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C14H12N4O2 and a molecular weight of 268.27 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, which are related to the compound , has been achieved through a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N4O2/c1-8-11(9-5-3-2-4-6-9)13-16-7-10(14(19)20)12(15)18(13)17-8/h2-7H,15H2,1H3,(H,19,20) . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
The free amino-group in the bicyclic system of this compound tends to react, in the presence of hydrochloric acid, with 1,3-dicarbonyl compounds . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.27 . More specific physical and chemical properties such as melting point, IR, NMR, and MS data are not available in the retrieved sources for this exact compound.Scientific Research Applications
Cardiovascular Potential
Compounds structurally related to 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid have been studied for their cardiovascular effects. Specifically, 2-(Alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines have shown promising results as inhibitors of cAMP phosphodiesterase in various tissues, indicating potential as new cardiovascular agents. These compounds have demonstrated significant improvements in cardiac output without increasing heart rate, suggesting their specificity in the cardiovascular system (Nevinson et al., 1982).
Anticonvulsant Properties
Derivatives of triazolo and pyrimidine, structurally similar to the compound , have been synthesized and tested for their anticonvulsant properties. These studies have involved various models and tests, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), revealing that certain structural motifs, particularly substituted phenols, enhance the anticonvulsant activity. These compounds, such as 5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, have been compared with well-known anticonvulsant drugs and shown promising results, indicating their potential for further clinical evaluation (Wang et al., 2015).
Anti-inflammatory and Analgesic Activities
Compounds with a pyrazolo[1,5-a]pyrimidine structure have been explored for their anti-inflammatory and analgesic activities. For example, methyl 7-butyl-4,5,6,7-tetrahydro-3-methylamino-4,6-dioxo-5-propyl-2H-pyrazolo[3,4-d]pyrimidine-2-carboxylate has exhibited significant anti-inflammatory, analgesic, and antipyretic activities in various models. Such studies indicate that these compounds can effectively reduce inflammation, pain, and fever without causing gastric ulcers, highlighting their therapeutic potential (Makino et al., 1988).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation .
Mode of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been reported to inhibit cdks, potentially leading to the suppression of cell proliferation .
Biochemical Pathways
The inhibition of cdks by similar compounds can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with kinases, thereby affecting phosphorylation processes. The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent changes in cellular functions .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it affects the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to specific sites on enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. The inhibition of enzyme activity by this compound is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular functions, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular functions. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and alterations in normal physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These interactions are crucial for the compound’s efficacy and its ability to exert its effects on cellular functions .
properties
IUPAC Name |
7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-8-11(9-5-3-2-4-6-9)13-16-7-10(14(19)20)12(15)18(13)17-8/h2-7H,15H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPMLIDJRAYXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



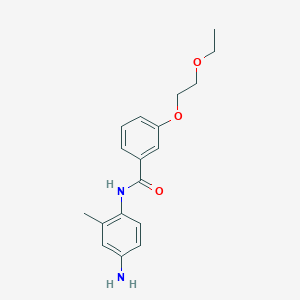
![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)
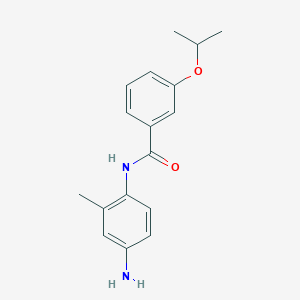

![N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine](/img/structure/B1385166.png)

![3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385171.png)

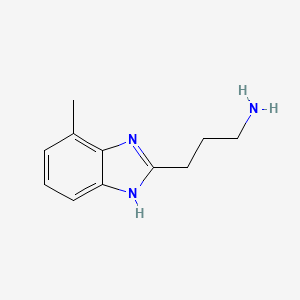
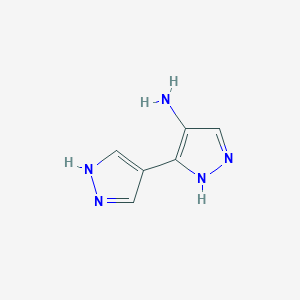
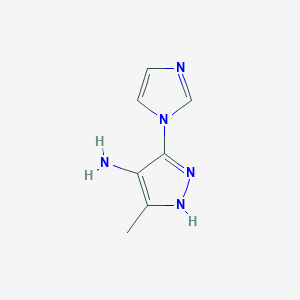
![2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline](/img/structure/B1385179.png)
![3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline](/img/structure/B1385181.png)
